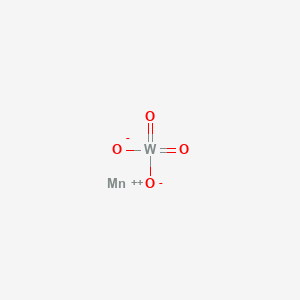

Manganese tungsten oxide (MnWO4)

Description

The exact mass of the compound Manganese tungsten oxide (MnWO4) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Manganese tungsten oxide (MnWO4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese tungsten oxide (MnWO4) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dioxido(dioxo)tungsten;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.4O.W/q+2;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLHSBRULQUYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14177-46-9 | |

| Record name | Manganese tungsten oxide (MnWO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese tungsten oxide (MnWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

manganese tungsten oxide crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of Manganese Tungsten Oxide

Introduction

Manganese Tungsten Oxide (MnWO₄), a member of the wolframite family of tungstates, has garnered significant attention from the scientific community due to its fascinating multiferroic, photocatalytic, and magnetic properties.[1][2][3][4] This material typically crystallizes in a monoclinic structure and is characterized by a network of distorted octahedra.[1][5] Understanding the precise crystal structure of MnWO₄ is fundamental to elucidating the origin of its physical properties and for tailoring them for specific applications in fields ranging from electronics to catalysis.

This technical guide provides a comprehensive analysis of the crystal structure of manganese tungsten oxide. It details the crystallographic parameters, summarizes quantitative data from various studies, outlines the experimental protocols for its synthesis and characterization, and presents logical workflows for its analysis. The intended audience includes researchers, materials scientists, and professionals in drug development who may utilize such materials as catalysts or in other advanced applications.

Core Crystal Structure

The fundamental crystal structure of manganese tungsten oxide is a monoclinic wolframite-type structure belonging to the P2/c space group.[2][5][6] This structure is composed of alternating layers of manganese and tungsten atoms stacked along the a-axis.[1] Both the Mn²⁺ and W⁶⁺ ions are coordinated by six oxygen atoms, forming distorted MnO₆ and WO₆ octahedra, respectively.[1][5] These octahedra share corners and edges to form a three-dimensional network. Specifically, the WO₆ octahedra share edges with two other WO₆ octahedra and corners with eight MnO₆ octahedra, while the MnO₆ octahedra share edges with two other MnO₆ octahedra and corners with eight WO₆ octahedra.[5] This arrangement of linked octahedra is the defining characteristic of the wolframite structure.

Quantitative Crystallographic Data

The precise lattice parameters of MnWO₄ can vary slightly depending on the synthesis method and conditions. Below is a summary of crystallographic data reported in the literature.

Table 1: Reported Lattice Parameters for Monoclinic MnWO₄ (Space Group: P2/c)

| a (Å) | b (Å) | c (Å) | β (°) | Synthesis Method | Reference |

| 4.8277 | 5.7610 | 4.9970 | 91.14 | Impregnation | [2] |

| 4.821 | 5.74 | 4.99 | - | Sonochemical | [6] |

Table 2: Interatomic Distances and Coordination Environment

| Atom Pair | Bond Distance Range (Å) | Coordination Geometry | Reference |

| W⁶⁺ - O²⁻ | 1.81 - 2.14 | Distorted Octahedral (WO₆) | [5] |

| Mn²⁺ - O²⁻ | 2.10 - 2.23 | Distorted Octahedral (MnO₆) | [5] |

| O²⁻ (Site 1) | - | Distorted Trigonal Planar (to 2 W⁶⁺, 1 Mn²⁺) | [5] |

| O²⁻ (Site 2) | - | 3-coordinate (to 1 W⁶⁺, 2 Mn²⁺) | [5] |

Experimental Protocols

The analysis of MnWO₄ crystal structure relies on precise synthesis and advanced characterization techniques.

Synthesis Methodologies

4.1.1 Impregnation Method This method was utilized to prepare MnWO₄ nanoparticles for catalytic applications.[2]

-

Precursor Preparation : An aqueous solution of sodium tungstate dihydrate (Na₂WO₄·2H₂O) is acidified with hydrochloric acid (HCl) to precipitate tungstic acid (WO₃·nH₂O).[2]

-

Manganese Addition : A solution of manganese nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) in deionized water is added to the tungstic acid precipitate.[2]

-

Mixing and Evaporation : The mixture is mechanically stirred, and the water is subsequently removed under vacuum using a rotary evaporator.[2]

-

Calcination : The resulting solid is ground and calcined in air at 300 °C for 6 hours to yield the final MnWO₄ crystalline powder.[2]

4.1.2 Co-precipitation Method This technique is often used to synthesize precursors for crystalline MnWO₄, which are then heat-treated.[7][8]

-

Precursor Synthesis : An aqueous solution containing manganese and tungsten precursors is prepared. The specific precursors can vary but typically involve soluble salts.

-

Precipitation : A precipitating agent is added to the solution to co-precipitate a mixed manganese-tungsten precursor.

-

Washing and Drying : The precipitate is washed to remove impurities and then dried.

-

Sintering : The dried precursor powder is sintered at a high temperature (e.g., 800 °C) to induce crystallization and form the final MnWO₄ product. The crystallinity is highly dependent on the sintering temperature.[7][8]

Structural Characterization Workflow

The primary technique for determining the crystal structure of polycrystalline materials like MnWO₄ is Powder X-ray Diffraction (XRD).

Caption: General workflow for the synthesis and structural characterization of MnWO₄.

4.2.1 Powder X-ray Diffraction (XRD) Powder XRD is the cornerstone technique for phase identification and crystal structure analysis.

-

Sample Preparation : The synthesized MnWO₄ powder is finely ground to ensure random orientation of the crystallites.

-

Data Collection : The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification : The resulting diffraction pattern, a plot of intensity vs. 2θ, is compared to standard diffraction patterns from databases like the JCPDS (Joint Committee on Powder Diffraction Standards) to confirm the formation of the single-phase monoclinic MnWO₄.[2][6][9]

-

Crystallite Size Estimation : The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[6]

4.2.2 Rietveld Refinement Rietveld refinement is a powerful computational method used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental XRD data.[10] It is particularly valuable for materials like MnWO₄ that are often produced as fine-grained powders unsuitable for single-crystal analysis.[10]

The process involves iteratively adjusting structural parameters (such as lattice parameters, atomic coordinates, and site occupancy) and instrumental parameters to minimize the difference between the observed and calculated diffraction profiles. The quality of the fit is assessed using residual factors like Rwp (weighted profile R-factor).[11]

Caption: Logical workflow of the Rietveld refinement process for crystal structure analysis.

Structure-Property Relationships

The specific monoclinic crystal structure of MnWO₄ is directly responsible for its important physical properties.

Caption: Relationship between the MnWO₄ crystal structure and its key physical properties.

-

Magnetic and Ferroelectric Properties : MnWO₄ is a frustrated antiferromagnetic system.[1] The arrangement of Mn²⁺ ions within the crystal lattice leads to competing magnetic interactions, resulting in several distinct antiferromagnetic (AF) phases at low temperatures.[1][3] Notably, one of these phases (AF2) exhibits a spiral magnetic order that breaks inversion symmetry and induces ferroelectricity, making MnWO₄ a classic example of a type-II multiferroic material.[1]

-

Photocatalytic Activity : The electronic band structure, determined by the crystal structure and the nature of the Mn-O and W-O bonds, allows MnWO₄ to act as a photocatalyst for the degradation of organic dyes under light irradiation.[2][9] The efficiency of this process is influenced by factors such as crystallinity and particle size, which are controlled during synthesis.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structural characterization and reactivity of manganese tungstate nanoparticles in the oxidative degradation of methylene blue [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of different manganese tungstate nanostructures for enhanced charge-storage applications: theoretical support for experimental findings - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure, Luminescence, and Magnetic Properties of Crystalline Manganese Tungstate Doped with Rare Earth Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. nanobioletters.com [nanobioletters.com]

Unveiling the Low-Temperature Magnetic intricacies of MnWO₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the complex magnetic properties of Manganese Tungstate (MnWO₄) at low temperatures. A material of significant interest in the field of multiferroics, MnWO₄ exhibits a fascinating interplay between its magnetic and ferroelectric ordering. This document provides a comprehensive overview of its magnetic phase transitions, spin structures, and the influence of external magnetic fields, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Low-Temperature Magnetic Phases of MnWO₄

At low temperatures, MnWO₄ undergoes a series of magnetic phase transitions into distinct antiferromagnetic (AF) states. These transitions are characterized by changes in the spin ordering of the Mn²⁺ ions. The key magnetic phases are summarized below:

-

Paramagnetic (PM) Phase: At temperatures above approximately 13.6 K, MnWO₄ is in a paramagnetic state, where the magnetic moments of the Mn²⁺ ions are randomly oriented.

-

AF3 Phase (Incommensurate Collinear): Upon cooling, the first magnetic transition occurs at TN3 ≈ 13.6 K, leading to the AF3 phase.[1][2] This phase is characterized by a sinusoidal, incommensurate collinear spin structure.[3]

-

AF2 Phase (Incommensurate Spiral and Multiferroic): A second transition occurs at TN2 ≈ 12.6 K, into the AF2 phase.[1][2] This phase possesses a non-collinear, elliptical spiral spin structure and is of particular interest because it exhibits ferroelectricity, making MnWO₄ a type-II multiferroic.[3][4] The ferroelectric polarization is induced by the spiral magnetic order.

-

AF1 Phase (Commensurate Collinear): The final transition happens at TN1 ≈ 7.6 K, into the AF1 phase.[1][2] This is a commensurate, collinear antiferromagnetic state with an "up-up-down-down" (↑↑↓↓) spin configuration.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the low-temperature magnetic properties of MnWO₄.

Table 1: Magnetic Phase Transition Temperatures

| Phase Transition | Transition Temperature (T) |

| Paramagnetic to AF3 (TN3) | ~13.6 K[1][2] |

| AF3 to AF2 (TN2) | ~12.6 K[1][2] |

| AF2 to AF1 (TN1) | ~7.6 K[1][2] |

Table 2: Magnetic Ordering Vectors

| Magnetic Phase | Propagation Vector (k) |

| AF3 | Incommensurate: (~-0.214, 1/2, ~0.457)[5] |

| AF2 | Incommensurate: (~-0.214, 1/2, ~0.457)[5] |

| AF1 | Commensurate: (±1/4, 1/2, 1/2)[5] |

Experimental Protocols

The characterization of the magnetic properties of MnWO₄ relies on several key experimental techniques.

Single-Crystal Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials.

Methodology:

-

Sample Preparation: A single crystal of MnWO₄, typically with dimensions of a few millimeters, is mounted on an aluminum holder.

-

Instrumentation: The experiment is performed on a four-circle neutron diffractometer. A monochromatic neutron beam is produced using a monochromator crystal (e.g., Cu(220)).

-

Temperature Control: The sample is placed inside a closed-cycle cryostat to achieve and maintain low temperatures, allowing for measurements in the different magnetic phases.

-

Data Collection: Diffraction patterns are collected at various temperatures, from above TN3 down to temperatures well within the AF1 phase (e.g., 2.5 K). The detector measures the intensity of the diffracted neutrons as a function of the scattering angle.

-

Data Analysis: The positions and intensities of the magnetic Bragg peaks in the diffraction patterns are analyzed to determine the magnetic propagation vector and the arrangement of the magnetic moments in the unit cell for each magnetic phase.

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are used to identify the magnetic transition temperatures.

Methodology:

-

Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer (VSM) is used.

-

Measurement Protocol: The magnetic susceptibility is measured as a function of temperature. The sample is cooled in zero magnetic field (ZFC) and then measured while warming in a small applied magnetic field. Subsequently, the sample is cooled in the same magnetic field (FC) and measured again while warming.

-

Data Analysis: The magnetic transition temperatures are identified by anomalies, such as cusps or changes in slope, in the temperature dependence of the magnetic susceptibility.[6]

Specific Heat Measurement

Specific heat measurements provide thermodynamic evidence for the magnetic phase transitions.

Methodology:

-

Instrumentation: A physical property measurement system (PPMS) with a heat capacity option is typically used.

-

Measurement Technique: The specific heat is measured using a relaxation method. A small amount of heat is applied to the sample, and the temperature relaxation is measured.

-

Data Analysis: The phase transitions are identified by sharp, lambda-like anomalies in the specific heat versus temperature curve. Integrating the specific heat around the transition can also provide information about the entropy change associated with the transition.

Visualizations

Magnetic Phase Transitions of MnWO₄

Caption: Magnetic phase transitions in MnWO₄ as a function of decreasing temperature.

Experimental Workflow for Magnetic Characterization

Caption: Workflow for the experimental characterization of the magnetic properties of MnWO₄.

Relationship between Crystal and Magnetic Structures

Caption: The relationship between the underlying crystal structure and the emergent low-temperature magnetic structures in MnWO₄.

References

Synthesis and Characterization of Manganese Tungstate (MnWO4) Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of manganese tungstate (MnWO4) nanoparticles. MnWO4 nanoparticles are attracting significant interest across various scientific disciplines due to their unique physicochemical properties and potential applications in photocatalysis, energy storage, and biomedical fields. This document details common synthesis methodologies, outlines key characterization techniques, and presents quantitative data in a structured format to facilitate comparison and further research.

Synthesis of MnWO4 Nanoparticles

The properties and performance of MnWO4 nanoparticles are highly dependent on the synthesis method employed. This section outlines the experimental protocols for the most common techniques used to produce these nanomaterials.

Hydrothermal Synthesis

The hydrothermal method is a versatile and widely used technique for synthesizing crystalline MnWO4 nanoparticles. It involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel known as an autoclave.

Experimental Protocol:

A typical hydrothermal synthesis involves the following steps:

-

Precursor Preparation: Solutions of a manganese salt (e.g., manganese chloride (MnCl2) or manganese nitrate (Mn(NO3)2)) and a tungsten salt (e.g., sodium tungstate dihydrate (Na2WO4·2H2O)) are prepared separately in deionized water.[1][2]

-

Mixing and pH Adjustment: The precursor solutions are mixed under constant stirring. The pH of the resulting solution can be adjusted, for example, by adding ammonia solution, which can influence the morphology of the final product.[2]

-

Hydrothermal Reaction: The mixture is then transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 120°C and 180°C) for a defined period (e.g., 12 to 24 hours).[1][2][3]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven.[2]

Caption: A generalized workflow for the hydrothermal synthesis of MnWO4 nanoparticles.

Co-precipitation Method

Co-precipitation is a simple and cost-effective method for synthesizing MnWO4 nanoparticles. This technique involves the simultaneous precipitation of manganese and tungstate ions from a solution.

Experimental Protocol:

-

Precursor Dissolution: A manganese salt, such as manganese chloride (MnCl2), is dissolved in distilled water.[4]

-

Precipitation: A solution of a tungstate salt, such as ammonium tungstate ((NH4)2WO4) or sodium tungstate (Na2WO4), is added dropwise to the manganese salt solution under continuous stirring, leading to the formation of a precipitate.[4]

-

Reaction and Aging: The stirring is continued for a period to ensure a complete reaction, followed by an aging step where the precipitate is left in the solution for several hours.[4]

-

Washing and Drying: The precipitate is then filtered and washed thoroughly with distilled water to remove any ionic impurities.[4]

-

Calcination: Finally, the dried precipitate is calcined at a specific temperature (e.g., 500°C) for a few hours to obtain the crystalline MnWO4 nanoparticles.[4]

Caption: A schematic representation of the co-precipitation synthesis of MnWO4 nanoparticles.

Sol-Gel Method

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[5][6]

Experimental Protocol:

-

Sol Formation: Metal alkoxides or metal salts are used as precursors.[5] These are dissolved in a suitable solvent, often an alcohol, to form a sol.[5]

-

Hydrolysis and Condensation: The sol is then subjected to hydrolysis and condensation reactions, typically initiated by the addition of water and a catalyst (acid or base). This leads to the formation of a three-dimensional network, resulting in a gel.[5][7]

-

Aging: The gel is then aged, during which the condensation reactions continue, and the gel network strengthens.[7]

-

Drying: The solvent is removed from the gel network through a drying process. The drying method significantly influences the properties of the final material.[7]

-

Calcination: A final heat treatment (calcination) is often applied to remove residual organic compounds and to induce crystallization.[6]

Caption: The key stages involved in the sol-gel synthesis of nanoparticles.

Sonochemical Method

The sonochemical method utilizes the physical and chemical effects of acoustic cavitation to synthesize nanoparticles. The collapse of bubbles in the liquid generates localized hot spots with extremely high temperatures and pressures, driving the chemical reactions.

Experimental Protocol:

-

Precursor Solution: An aqueous solution containing a manganese salt and a tungsten salt (e.g., Na2WO4·2H2O) is prepared.[8]

-

Ultrasonic Irradiation: The solution is subjected to high-intensity ultrasonic irradiation using an ultrasonic probe.

-

Reaction and Precipitation: The intense energy from cavitation induces the reaction between the precursors, leading to the formation of MnWO4 nanoparticles.

-

Product Collection: The resulting precipitate is collected, washed, and dried.

-

Calcination (Optional): A calcination step may be performed to improve the crystallinity of the nanoparticles.[8]

Characterization of MnWO4 Nanoparticles

A comprehensive characterization of the synthesized MnWO4 nanoparticles is crucial to understand their properties and potential applications. This section details the key techniques used for this purpose.

Structural and Morphological Characterization

X-Ray Diffraction (XRD): XRD is a fundamental technique used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles. The diffraction pattern of MnWO4 typically shows a monoclinic wolframite structure.[2][9][10]

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology, size, and shape of the nanoparticles.[9][11][12] It is a powerful tool for visualizing the overall structure of the synthesized material.[13]

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging compared to SEM and is used to observe the internal structure, size, and morphology of individual nanoparticles.[14] High-resolution TEM (HRTEM) can even reveal the crystal lattice fringes.[10]

Spectroscopic Characterization

UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy is employed to study the optical properties of the MnWO4 nanoparticles, particularly their light absorption characteristics. The band gap energy of the nanoparticles can be determined from the absorption spectrum using a Tauc plot.[1][15]

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the synthesized material and to confirm the formation of Mn-O and W-O bonds.[1][16] The characteristic vibration peaks in the FTIR spectrum provide evidence of the MnWO4 structure.[17]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various research articles on the synthesis and characterization of MnWO4 nanoparticles.

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties

| Synthesis Method | Precursors | Temperature (°C) | Time (h) | Crystalline Size (nm) | Morphology | Reference |

| Hydrothermal | MnCl2, Na2WO4 | 180 | - | 8 - 29 | Nanocrystals | [18] |

| Hydrothermal | Mn(NO3)2, Na2WO4 | 180 | 12 | - | Nanorods | [2] |

| Co-precipitation | MnCl2, (NH4)2WO4 | 500 (Calcination) | 5 | 39 | Nanorods | [4] |

| Hydrothermal | MnSO4, Na2WO4 | 150 | 24 | - | Nanoplates | [3][19] |

| Sonochemical | Mn salt, Na2WO4 | 500 (Calcination) | - | - | Nanoparticles | [8] |

Table 2: Characterization Data of MnWO4 Nanoparticles

| Characterization Technique | Parameter | Value | Reference |

| XRD | Crystal Structure | Monoclinic | [2][9][10] |

| UV-Vis | Band Gap (eV) | 2.7 | [1] |

| UV-Vis | Band Gap (eV) | 2.9 | [4] |

| UV-Vis | Band Gap (eV) | ~2.0 | [15] |

| TEM | Particle Size (nm) | 30 - 50 | [20] |

| SEM | Morphology | Nanorods, Nanospheres | [4] |

Applications and Signaling Pathways

MnWO4 nanoparticles have shown promise in various applications, including photocatalysis and as electrode materials in lithium-ion batteries and supercapacitors.

Photocatalysis

The photocatalytic activity of MnWO4 nanoparticles is attributed to their ability to generate electron-hole pairs upon light irradiation. These charge carriers can then participate in redox reactions to degrade organic pollutants.

Caption: A simplified diagram of the photocatalytic degradation mechanism of organic dyes by MnWO4 nanoparticles.

Energy Storage

In lithium-ion batteries, MnWO4 nanoparticles function as anode materials, undergoing conversion and alloying reactions during the lithiation/delithiation process.[21][22] Doping with elements like fluorine has been shown to enhance their electrochemical performance and cycling stability.[21][22] In supercapacitors, the high surface area and redox activity of MnWO4 nanoparticles contribute to their high specific capacitance.[23][24][25]

Caption: A logical flow diagram illustrating the role of MnWO4 nanoparticles in energy storage applications.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. mdpi.com [mdpi.com]

- 3. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jwent.net [jwent.net]

- 5. azonano.com [azonano.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. solids-solutions.com [solids-solutions.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. kjmr.com.pk [kjmr.com.pk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. MnWO4 nanoparticles as advanced anodes for lithium-ion batteries: F-doped enhanced lithiation/delithiation reversibility and Li-storage properties - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 22. MnWO4 nanoparticles as advanced anodes for lithium-ion batteries: F-doped enhanced lithiation/delithiation reversibility and Li-storage properties - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Amalgamation of MnWO4 nanorods with amorphous carbon nanotubes for highly stabilized energy efficient supercapacitor electrodes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Optical Band Gap of Manganese Tungsten Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical band gap of manganese tungsten oxide (MnWO₄), a material of growing interest in various scientific fields, including catalysis and biomedical applications. This document details the synthesis methodologies, characterization techniques, and the relationship between synthesis parameters and the resulting optical properties of MnWO₄.

Introduction to the Optical Band Gap of Manganese Tungsten Oxide

Manganese tungsten oxide (MnWO₄) is a semiconductor material characterized by a direct optical band gap, which is a critical parameter influencing its electronic and optical properties. The band gap energy determines the wavelength of light the material can absorb and is a key factor in applications such as photocatalysis and optoelectronics. The reported optical band gap of MnWO₄ typically falls within the range of 2.5 eV to 2.9 eV.[1][2] This variation is significantly influenced by the synthesis method and the resulting material's morphology, particle size, and crystallinity.[3]

Synthesis Methodologies and their Influence on Optical Properties

The optical band gap of manganese tungsten oxide is not an intrinsic constant but is tunable through various synthesis techniques. The choice of synthesis route and the precise control of experimental parameters are crucial in tailoring the material's properties for specific applications.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely employed method for producing crystalline MnWO₄ nanostructures. This technique involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel called an autoclave.

Experimental Protocol: Hydrothermal Synthesis of MnWO₄ Nanorods

-

Precursor Solution A: Dissolve a specified amount of a manganese salt (e.g., 1.0 g of Manganese(II) nitrate, Mn(NO₃)₂) in a 50:50 (v/v) mixture of ethanol and deionized water. Stir the solution for 30 minutes to ensure complete dissolution.[4]

-

Precursor Solution B: In a separate beaker, dissolve a stoichiometric amount of a tungsten salt (e.g., 1.2 g of Sodium Tungstate, Na₂WO₄) in a 50:50 (v/v) mixture of ethanol and deionized water. Stir for 30 minutes.[4]

-

Mixing: Slowly add Precursor Solution B dropwise into Precursor Solution A under constant stirring. Continue stirring the mixture for an additional 30 minutes.[4]

-

pH Adjustment: Adjust the pH of the resulting solution to a desired value (e.g., 7 or 12) using an ammonia solution. The pH plays a critical role in determining the morphology and phase purity of the final product.[3][4]

-

Hydrothermal Reaction: Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and maintain it at a specific temperature (e.g., 180°C) for a set duration (e.g., 12 hours).[4]

-

Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dry the product in an oven at a specified temperature (e.g., 70°C for 2 hours).[5]

The pH of the initial solution is a critical parameter in hydrothermal synthesis, significantly influencing the morphology of the resulting MnWO₄. For instance, nanorods and aggregated spheres have been synthesized by tuning the pH, with reported band gaps of 2.75 eV and 2.65 eV, respectively.[3]

Co-precipitation Method

Co-precipitation is a simple and cost-effective method for synthesizing MnWO₄ nanoparticles at room temperature. This technique involves the simultaneous precipitation of manganese and tungstate ions from a solution.

Experimental Protocol: Co-precipitation Synthesis of MnWO₄ Nanoplates

-

Precursor Solutions: Prepare separate aqueous solutions of a manganese salt (e.g., Manganese(II) chloride, MnCl₂) and a tungstate salt (e.g., Sodium Tungstate, Na₂WO₄) at desired concentrations (e.g., 0.005 M and 0.01 M, respectively).[5]

-

Precipitation: Add the manganese salt solution to the tungstate solution at a controlled flow rate (e.g., 10 mL/min) under vigorous stirring at a constant temperature (e.g., 30°C). A precipitate will form immediately.[5]

-

Aging: Continue stirring the suspension for a specific period (e.g., 8 hours) to allow for the aging of the precipitate, which can improve crystallinity and uniformity.

-

Product Recovery: Collect the precipitate by filtration and wash it thoroughly with deionized water to remove soluble impurities. Subsequently, wash the product with ethanol and dry it in an oven at a suitable temperature (e.g., 70°C for 2 hours).[5]

Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique for producing metal oxides with high purity and homogeneity. It involves the transition of a molecular precursor solution (sol) into a solid, three-dimensional network (gel).

Experimental Protocol: Sol-Gel Synthesis of MnWO₄

-

Sol Preparation: Dissolve metal alkoxide precursors of manganese and tungsten in a suitable solvent, typically an alcohol.

-

Hydrolysis and Condensation: Initiate hydrolysis by adding water to the sol under controlled pH. This is followed by a condensation reaction, leading to the formation of a gel.

-

Aging: Age the gel for a specific period to strengthen the network and allow for further condensation.

-

Drying: Dry the gel to remove the solvent. This step is critical as it can influence the porosity and surface area of the final material.

-

Calcination: Calcine the dried gel at an elevated temperature to remove organic residues and induce crystallization of the MnWO₄ phase.

Determination of the Optical Band Gap

The optical band gap of manganese tungsten oxide is typically determined from its optical absorption spectrum, which can be measured using UV-Visible (UV-Vis) spectroscopy. For powdered samples, UV-Vis diffuse reflectance spectroscopy (DRS) is commonly employed.

UV-Vis Spectroscopy and the Tauc Plot

The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a semiconductor is given by the Tauc equation:

(αhν)^(1/n) = A(hν - E_g)

Where:

-

α is the absorption coefficient

-

h is Planck's constant

-

ν is the frequency of the incident photon

-

A is a constant

-

E_g is the optical band gap energy

-

n is a parameter that depends on the nature of the electronic transition (n = 1/2 for a direct band gap, which is the case for MnWO₄)[6]

To determine the band gap, a Tauc plot is constructed by plotting (αhν)² versus hν. The linear portion of the plot is extrapolated to the energy axis (where (αhν)² = 0), and the intercept gives the value of the optical band gap (E_g).[6][7]

Experimental Protocol: Band Gap Determination

-

Sample Preparation: Prepare a sample of the synthesized MnWO₄ powder.

-

UV-Vis DRS Measurement: Record the diffuse reflectance spectrum of the powder sample over a suitable wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

-

Data Conversion: Convert the reflectance (R) data to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α).

-

Tauc Plot Construction: Calculate (F(R)hν)² and plot it against the photon energy (hν).

-

Band Gap Extrapolation: Extrapolate the linear region of the Tauc plot to the energy axis to determine the optical band gap.[6]

Data Presentation: Optical Band Gap of MnWO₄

The following table summarizes the reported optical band gap values for manganese tungsten oxide synthesized under different conditions.

| Synthesis Method | Precursors | Key Synthesis Parameters | Morphology | Particle Size | Optical Band Gap (eV) | Reference |

| Hydrothermal | Mn(NO₃)₂ + Na₂WO₄ | pH = 7, 180°C, 12h | Nanorods | - | - | [4] |

| Hydrothermal | Mn(NO₃)₂ + Na₂WO₄ | pH = 12, 180°C, 12h | Nanorods | - | - | [4] |

| Hydrothermal | MnCl₂ + Na₂WO₄ | pH not specified | Nanorods | - | 2.75 | [3] |

| Hydrothermal | MnCl₂ + Na₂WO₄ | pH not specified | Aggregated spheres | - | 2.65 | [3] |

| Co-precipitation | MnCl₂ + Na₂WO₄ | 0.005 M MnCl₂, 0.01 M Na₂WO₄, 30°C, 10 mL/min | Nanoplates | ~50 nm width | - | [5] |

| Chemical Precipitation | MnCl₂ + Na₂WO₄ | Not specified | Nanorods and Spheres | 39 nm | 2.9 | [2] |

| Hydrothermal | Not specified | Not specified | Not specified | 28 nm | 2.7 | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of manganese tungsten oxide to determine its optical band gap.

Influence of Synthesis Parameters on Optical Band Gap

This diagram illustrates the relationship between key synthesis parameters and the final optical properties of manganese tungsten oxide.

Conclusion

The optical band gap of manganese tungsten oxide is a tunable property that is highly dependent on the chosen synthesis methodology and the precise control of experimental parameters. Techniques such as hydrothermal synthesis, co-precipitation, and the sol-gel method offer various pathways to produce MnWO₄ with tailored morphologies and particle sizes, which in turn influence the optical band gap. A thorough understanding and control of these synthesis-property relationships are essential for the rational design and development of manganese tungsten oxide-based materials for advanced applications in research and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of different manganese tungstate nanostructures for enhanced charge-storage applications: theoretical support for experimental findings - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. m.youtube.com [m.youtube.com]

Fundamental Electrochemical Properties of Manganese Tungstate (MnWO₄): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental electrochemical properties of manganese tungstate (MnWO₄), a promising material for next-generation energy storage and biomedical applications. This document details its core electrochemical characteristics, synthesis methodologies, and the mechanisms governing its performance in supercapacitors and lithium-ion batteries.

Introduction to Manganese Tungstate (MnWO₄)

Manganese tungstate (MnWO₄) is a transition metal tungstate that has garnered significant attention for its intriguing magnetic, optical, and electrochemical properties. Its unique crystal structure and the synergistic effects of manganese and tungsten ions contribute to its versatile electrochemical behavior. As an electrode material, MnWO₄ offers the potential for high specific capacitance and stable cycling performance, making it a candidate for advanced energy storage systems. Its biocompatibility and redox activity also open avenues for its use in biomedical sensing and drug delivery platforms.

Core Electrochemical Properties

The electrochemical performance of MnWO₄ is intrinsically linked to its crystal structure, morphology, and the surrounding electrolyte. It typically crystallizes in a monoclinic wolframite structure. The material's electrochemical activity stems from the reversible redox reactions of the manganese (Mn²⁺/Mn³⁺, Mn³⁺/Mn⁴⁺) and tungsten (W⁶⁺/W⁵⁺) species.

Supercapacitor Applications

In supercapacitor applications, MnWO₄ functions as a pseudocapacitive material, where charge is stored through faradaic reactions at or near the electrode surface. The charge storage mechanism involves the intercalation/deintercalation of electrolyte cations (e.g., K⁺, Na⁺) into the MnWO₄ structure, accompanied by the redox transitions of the manganese and tungsten ions.

The primary redox reactions contributing to the pseudocapacitance in an alkaline electrolyte (e.g., KOH) can be summarized as:

-

MnWO₄ + OH⁻ ↔ MnWO₄OH + e⁻

-

MnWO₄OH + OH⁻ ↔ MnWO₄O + H₂O + e⁻

Lithium-Ion Battery Applications

When utilized as an anode material in lithium-ion batteries, MnWO₄ undergoes a conversion reaction mechanism. During the initial discharge, MnWO₄ is reduced by lithium ions, leading to the formation of metallic manganese (Mn) and tungsten (W) embedded in a lithium oxide (Li₂O) matrix. The subsequent charge process involves the reversible oxidation of Mn and W back to their respective oxides.

The overall conversion reaction can be represented as:

MnWO₄ + 8Li⁺ + 8e⁻ ↔ Mn + W + 4Li₂O [1]

This conversion reaction delivers a high theoretical capacity, making MnWO₄ an attractive alternative to conventional graphite anodes.

Quantitative Electrochemical Performance

The performance of MnWO₄-based electrodes is highly dependent on the material's morphology, the presence of conductive additives, and the electrochemical testing parameters. The following tables summarize key performance metrics reported in the literature for MnWO₄ in supercapacitor and lithium-ion battery applications.

Table 1: Supercapacitor Performance of MnWO₄ and its Composites

| Electrode Material | Electrolyte | Scan Rate / Current Density | Specific Capacitance (F/g) | Cycling Stability |

| MnWO₄ Nanostructures | 2 M KOH | 2 mV/s | 455.07 | 94% retention after 10,000 cycles |

| MnWO₄-aCNT Hybrid | Not Specified | 2 mV/s | 542.18 | ~100% retention after 15,000 cycles[2] |

| MnWO₄-CNT | 3 M KOH | 10 mV/s | 1849.14 | 89.4% retention after 5000 cycles[3] |

| Layered MnWO₄/RGO | Not Specified | 5 mV/s | 288 | 85.1% retention after 6000 cycles[4] |

| MnWO₄ Nanorods | Not Specified | 5 mV/s | 386 | 90% retention after 2000 cycles |

Table 2: Lithium-Ion Battery Performance of MnWO₄ and its Composites

| Electrode Material | Current Density | Reversible Capacity (mAh/g) | Cycling Stability |

| F-doped MnWO₄ Nanoparticles | Not Specified | 708 (theoretical)[5] | >85% retention after 150 cycles[5] |

| MnWO₄@C Nanorods | 200 mA/g | 795 | 60% retention after 100 cycles (bare MnWO₄)[1] |

| MnWO₄@C Nanorods | 1000 mA/g | 718 | Maintained after 400 cycles[1] |

| Flower-like MnWO₄@C | Not Specified | 1063 | After 100 cycles |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for advancing the research and application of MnWO₄. This section provides comprehensive protocols for its synthesis and electrochemical characterization.

Synthesis Methodologies

4.1.1. Hydrothermal Synthesis of MnWO₄ Nanostructures

This method is widely used to synthesize various morphologies of MnWO₄ with good crystallinity.

-

Precursors: Manganese nitrate (Mn(NO₃)₂) and sodium tungstate (Na₂WO₄).

-

Procedure:

-

Prepare aqueous solutions of Mn(NO₃)₂ and Na₂WO₄ (e.g., 0.1 M).

-

Mix the two solutions in a 1:1 molar ratio under constant stirring.

-

Adjust the pH of the resulting solution to a desired value (e.g., 7-9) using a base like sodium hydroxide (NaOH) or ammonia (NH₃·H₂O). The pH plays a crucial role in controlling the morphology of the final product.

-

Transfer the mixture into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-200 °C) for a defined duration (e.g., 12-24 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final MnWO₄ powder in an oven at a low temperature (e.g., 60-80 °C) for several hours.

-

4.1.2. Co-precipitation Synthesis of MnWO₄ Nanoparticles

This is a simpler and faster method for producing MnWO₄ powders.

-

Precursors: Manganese chloride (MnCl₂) or manganese sulfate (MnSO₄) and sodium tungstate (Na₂WO₄).

-

Procedure:

-

Prepare aqueous solutions of the manganese salt and sodium tungstate.

-

Slowly add the sodium tungstate solution to the manganese salt solution under vigorous stirring.

-

A precipitate of MnWO₄ will form immediately.

-

Continue stirring for a period to ensure complete reaction (e.g., 1-2 hours).

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with deionized water to remove soluble salts.

-

Dry the product in an oven at a suitable temperature (e.g., 80-100 °C).

-

Optionally, the dried powder can be calcined at a higher temperature (e.g., 400-600 °C) to improve crystallinity.

-

Electrochemical Characterization

4.2.1. Electrode Preparation

-

Active Material Slurry: Prepare a slurry by mixing the synthesized MnWO₄ powder, a conductive agent (e.g., carbon black or acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of typically 80:10:10.

-

Solvent: Use a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to dissolve the binder and create a homogeneous slurry.

-

Coating: Coat the slurry onto a current collector (e.g., nickel foam, stainless steel foil, or copper foil) using a doctor blade or by drop-casting.

-

Drying: Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.

-

Pressing: Press the dried electrode at a high pressure to ensure good contact between the active material and the current collector.

4.2.2. Cyclic Voltammetry (CV)

-

Setup: A three-electrode system is typically used, with the MnWO₄ electrode as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).

-

Electrolyte: An aqueous solution of an acid (e.g., H₂SO₄), base (e.g., KOH), or salt (e.g., Na₂SO₄) at a specific concentration (e.g., 1 M).

-

Parameters:

-

Potential Window: The voltage range over which the potential is swept (e.g., 0 to 0.8 V vs. Ag/AgCl for supercapacitors).

-

Scan Rate: The speed at which the potential is swept (e.g., 5, 10, 20, 50, 100 mV/s). The shape of the CV curves provides information about the charge storage mechanism (capacitive vs. faradaic).

-

4.2.3. Galvanostatic Charge-Discharge (GCD)

-

Setup: A two-electrode or three-electrode system can be used.

-

Electrolyte: Same as for CV.

-

Parameters:

-

Current Density: The constant current applied during charging and discharging (e.g., 0.5, 1, 2, 5, 10 A/g).

-

Potential Window: The voltage range between which the cell is charged and discharged. The shape of the GCD curves (triangular for capacitive, plateau for battery-like) reveals the nature of the electrochemical process.

-

4.2.4. Electrochemical Impedance Spectroscopy (EIS)

-

Setup: A three-electrode system is typically used.

-

Parameters:

-

Frequency Range: The range of AC frequencies applied (e.g., 100 kHz to 0.01 Hz).

-

AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV).

-

DC Potential: The measurement is performed at a specific DC potential (e.g., the open-circuit potential). The resulting Nyquist plot provides information about the resistance and capacitance components of the electrochemical system, including solution resistance, charge transfer resistance, and diffusion limitations.

-

Visualizing a Hydrothermal Synthesis and Characterization Workflow

Caption: Workflow for MnWO₄ synthesis and characterization.

Visualizing the Electrochemical Reaction Mechanisms

Supercapacitor Charge Storage Mechanism

Caption: MnWO₄ supercapacitor charge-discharge mechanism.

Lithium-Ion Battery Conversion Reaction

Caption: MnWO₄ Li-ion battery conversion reaction.

Conclusion

Manganese tungstate demonstrates significant potential as a versatile electrode material for both supercapacitors and lithium-ion batteries. Its electrochemical properties are tunable through the control of synthesis parameters, which influence the material's morphology and crystal structure. The pseudocapacitive behavior in supercapacitors and the high theoretical capacity from the conversion reaction in lithium-ion batteries make it a compelling subject for further research and development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers aiming to explore and optimize the electrochemical performance of MnWO₄ for a wide range of applications.

References

- 1. Synergistically Boosting Li Storage Performance of MnWO4 Nanorods Anode via Carbon Coating and Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuning the MnWO4 morphology and its electrocatalytic activity towards oxygen reduction reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrothermal Synthesis of MnWO4@GO Composite as Non-Precious Electrocatalyst for Urea Oxidation [mdpi.com]

Unveiling the Electronic Landscape: A Technical Guide to the Band Structure of Manganese Tungstate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of manganese tungstate (MnWO₄), a material of significant interest for its diverse applications in photocatalysis, sensing, and multiferroic devices. A thorough understanding of its electronic properties is paramount for optimizing its performance in these fields. This document synthesizes key findings from experimental and theoretical investigations, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and conceptual relationships.

Electronic Properties of Manganese Tungstate: A Summary

Manganese tungstate is a semiconductor characterized by a monoclinic crystal structure belonging to the P2/c space group.[1][2] Its electronic band structure is a critical determinant of its optical and catalytic activities. The band gap, which signifies the energy required to excite an electron from the valence band to the conduction band, has been reported to have both direct and indirect characteristics, with values varying depending on the synthesis method and particle size.[3][4]

The valence band is primarily composed of hybridized O 2p and Mn 3d orbitals, while the conduction band is mainly formed by W 5d and Mn 3d orbitals.[3][5][6] The nature of the electronic transitions, whether direct or indirect, influences the material's light absorption efficiency and subsequent photocatalytic performance.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the electronic and structural properties of manganese tungstate.

Table 1: Reported Band Gap Energies for Manganese Tungstate

| Band Gap Type | Reported Energy (eV) | Reference |

| Direct | 3.18 | [3] |

| Direct | 2.9 | [7] |

| Indirect | 1.72, 2.76 | [3] |

| Calculated | 2.7 | [8] |

| Calculated (DFT) | 2.36 | |

| Experimental | 2.5 | [6][9] |

| Size-dependent | 2.97 to 3.14 (for sizes 29 to 8 nm) | [4] |

| Doped (Co) | 2.51 to 2.69 | [1] |

Table 2: Crystal Structure and Lattice Parameters of Monoclinic MnWO₄

| Parameter | Value | Reference |

| Space Group | P2/c | [1] |

| a | 4.78 Å | |

| 0.48277 nm | [2] | |

| b | 5.75 Å | |

| 0.57610 nm | [2] | |

| c | 5.00 Å | |

| 0.49970 nm | [2] | |

| β | 91.07° | |

| 91.14° | [2] |

Experimental and Computational Protocols

This section details the methodologies employed for the synthesis and characterization of manganese tungstate, as well as the computational approaches used to investigate its electronic band structure.

Synthesis of Manganese Tungstate Nanoparticles

Two common methods for synthesizing MnWO₄ nanoparticles are the hydrothermal and co-precipitation methods.

2.1.1. Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.

-

Precursors: Sodium tungstate dihydrate (Na₂WO₄·2H₂O) and manganese chloride tetrahydrate (MnCl₂·4H₂O) are typically used as tungsten and manganese sources, respectively.[8]

-

Procedure:

-

Dissolve sodium tungstate dihydrate in deionized water.

-

Adjust the pH of the solution using an acid, such as hydrochloric acid (HCl).

-

Add a surfactant, like cetyltrimethylammonium bromide (CTAB), and stir the mixture.[8]

-

Separately, dissolve manganese chloride tetrahydrate in deionized water.

-

Slowly add the manganese chloride solution to the sodium tungstate solution while stirring continuously.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 150°C) for a set duration (e.g., 12 hours).[8]

-

After cooling, wash the precipitate with distilled water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the product and then anneal it at a high temperature (e.g., 400°C) for several hours to improve crystallinity.[8]

-

2.1.2. Co-precipitation Method

This technique involves the simultaneous precipitation of manganese and tungstate ions from a solution.

-

Precursors: Similar to the hydrothermal method, water-soluble salts of manganese and tungsten are used.

-

Procedure:

-

Prepare aqueous solutions of the manganese and tungsten precursors separately.

-

Mix the two solutions under controlled pH and temperature conditions.

-

A precipitating agent may be added to facilitate the formation of the MnWO₄ precipitate.

-

The precipitate is then filtered, washed thoroughly with deionized water and ethanol, and dried.

-

Finally, the dried powder is calcined at a specific temperature to obtain the crystalline MnWO₄ phase.[3]

-

Characterization Techniques

2.2.1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure, phase purity, and crystallite size of the synthesized MnWO₄.

-

Principle: X-rays are diffracted by the crystalline lattice of the material, producing a unique diffraction pattern that is characteristic of its crystal structure.

-

Procedure:

-

A powdered sample of the synthesized MnWO₄ is placed on a sample holder.

-

The sample is irradiated with monochromatic X-rays of a specific wavelength (e.g., Cu Kα radiation).

-

A detector records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

The resulting XRD pattern is compared with standard diffraction patterns from databases (e.g., JCPDS card no. 80-0133) to identify the crystal phase.[2]

-

The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[8]

-

2.2.2. UV-Vis Diffuse Reflectance Spectroscopy (DRS)

UV-Vis DRS is a key technique for determining the band gap energy of semiconductor materials.

-

Principle: The sample is irradiated with light of varying wavelengths, and the amount of diffusely reflected light is measured. The absorption of light is related to the promotion of electrons from the valence band to the conduction band.

-

Procedure:

-

The synthesized MnWO₄ powder is placed in a sample holder.

-

A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory is used to measure the reflectance spectrum of the sample over a range of wavelengths.

-

The reflectance data (R) is converted to absorbance data using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

-

The band gap energy (Eg) is then determined by plotting (F(R)hν)ⁿ versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for direct and n=1/2 for indirect transitions).[3][8]

-

Extrapolating the linear portion of the Tauc plot to the energy axis gives the band gap energy.

-

2.2.3. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the material.

-

Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

-

Procedure:

-

The MnWO₄ sample is placed in an ultra-high vacuum chamber.

-

The sample is irradiated with a monochromatic X-ray source.

-

An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

Survey scans are performed to identify all the elements present on the surface.

-

High-resolution scans are then acquired for specific elements (e.g., Mn 2p, W 4f, O 1s) to determine their oxidation states and chemical bonding.[8][10][11]

-

Computational Method: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials from first principles.

-

Principle: DFT calculations solve the Schrödinger equation for a many-electron system by approximating the exchange-correlation energy as a functional of the electron density.

-

Workflow:

-

Structural Input: The crystal structure of MnWO₄ (space group, lattice parameters, and atomic positions) is used as the input.

-

Computational Details: A suitable exchange-correlation functional (e.g., PBE, HSE06) and basis set are chosen.

-

Self-Consistent Field (SCF) Calculation: The electron density and effective potential are iteratively calculated until a self-consistent solution is reached.

-

Band Structure and Density of States (DOS) Calculation: Once the ground state electron density is obtained, the electronic band structure (energy versus k-vector) and the density of states (number of states per interval of energy) are calculated.[12]

-

Analysis: The calculated band structure provides the band gap energy and indicates whether it is direct or indirect. The DOS reveals the contributions of different atomic orbitals (e.g., Mn 3d, W 5d, O 2p) to the valence and conduction bands.[5]

-

Visualizing the Process and Concepts

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the conceptual relationships in the study of manganese tungstate's electronic band structure.

Caption: Experimental workflow for determining the electronic band structure of MnWO₄.

Caption: Logical relationships influencing the electronic properties and applications of MnWO₄.

References

- 1. ijfans.org [ijfans.org]

- 2. Synthesis, structural characterization and reactivity of manganese tungstate nanoparticles in the oxidative degradation of methylene blue [comptes-rendus.academie-sciences.fr]

- 3. jag.journalagent.com [jag.journalagent.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

- 7. jwent.net [jwent.net]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structure, Luminescence, and Magnetic Properties of Crystalline Manganese Tungstate Doped with Rare Earth Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of different manganese tungstate nanostructures for enhanced charge-storage applications: theoretical support for experimental findings - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unraveling Multiferroicity in Manganese Tungsten Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multiferroic behavior observed in manganese tungsten oxide (MnWO₄). It delves into the core principles governing its unique properties, details the experimental methodologies used for its characterization, and presents key quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of materials science, condensed matter physics, and for professionals in drug development exploring novel materials with magnetoelectric properties.

Introduction to Multiferroicity in MnWO₄

Manganese tungsten oxide (MnWO₄) is a canonical example of a type-II multiferroic material, where ferroelectricity is induced by a complex magnetic order.[1] This emergent property, where magnetism and ferroelectricity are intrinsically coupled, offers exciting possibilities for the development of new technologies, including next-generation data storage, sensors, and spintronic devices.[2] MnWO₄ crystallizes in a monoclinic wolframite structure with the space group P2/c.[3][4] The structure consists of zigzag chains of edge-sharing MnO₆ and WO₆ octahedra running along the c-axis.[4]

The multiferroic behavior in MnWO₄ arises below a Néel temperature of approximately 13.5 K, where the material undergoes a series of antiferromagnetic (AFM) phase transitions.[2][5] The key to its ferroelectricity lies in the emergence of a non-collinear, spiral spin structure in the AF2 phase, which breaks the inversion symmetry of the crystal lattice, thereby inducing a spontaneous electric polarization.[1][6]

The Origin of Multiferroicity: A Spin-Spiral Mechanism

The ferroelectricity in MnWO₄ is not a primary order parameter but is instead a secondary effect driven by its magnetic structure. The accepted mechanism is the inverse Dzyaloshinskii-Moriya (DM) interaction, also described by the spin-current model.[2][7] This model posits that a non-collinear arrangement of neighboring spins (Sᵢ and Sⱼ) can induce a local electric dipole moment (p) according to the relation: p ~ eᵢⱼ x (Sᵢ x Sⱼ) , where eᵢⱼ is the unit vector connecting the two spin sites.

In the multiferroic AF2 phase of MnWO₄, the magnetic moments of the Mn²⁺ ions arrange in a cycloidal spiral. This specific spin arrangement lacks inversion symmetry, leading to a net macroscopic electric polarization.[6] Theoretical analyses suggest a conflict between the DM interactions, which favor opposite spin chirality on different Mn sublattices, and competing isotropic exchange interactions that prefer the same chirality. This conflict deforms the spin spiral, breaks the inversion symmetry, and ultimately gives rise to the ferroelectric activity.[1][8] The spin-orbit interaction is considered a crucial ingredient in this process, providing the necessary coupling between the spin and lattice degrees of freedom.[9][10]

Below is a diagram illustrating the causal relationship leading to ferroelectricity in MnWO₄.

References

- 1. journals.aps.org [journals.aps.org]

- 2. Modulated multiferroic properties of MnWO 4 via chemical doping - RSC Advances (RSC Publishing) DOI:10.1039/C5RA21079H [pubs.rsc.org]

- 3. journals.aps.org [journals.aps.org]

- 4. ijfans.org [ijfans.org]

- 5. journals.aps.org [journals.aps.org]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. shanavasv.com [shanavasv.com]

- 10. journals.aps.org [journals.aps.org]

physical properties of MnWO4 thin films

An In-depth Technical Guide to the Physical Properties of MnWO₄ Thin Films

This technical guide provides a comprehensive overview of the physical properties of manganese tungstate (MnWO₄) thin films, tailored for researchers, scientists, and professionals in materials science and related fields. This document synthesizes available data and experimental methodologies to offer a detailed understanding of the synthesis, characterization, and key physical attributes of MnWO₄ thin films.

The fabrication of high-quality MnWO₄ thin films can be achieved through various deposition techniques. The choice of method significantly influences the film's structural, morphological, and, consequently, its physical properties.

Experimental Protocols

1.1.1. Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a versatile technique for growing high-quality crystalline thin films.

-

Target Preparation: A stoichiometric MnWO₄ target is synthesized through solid-state reaction of MnO and WO₃ powders.

-

Deposition Parameters:

-

Substrate: Si (100), SrTiO₃ (100), or quartz.

-

Substrate Temperature: 500-700 °C. Higher temperatures generally promote better crystallinity.

-

Oxygen Partial Pressure: 1-100 Pa. The oxygen pressure is a critical factor in controlling the stoichiometry and phase purity of the film.[1]

-

Laser: KrF excimer laser (λ = 248 nm) with a fluence of 1-3 J/cm² and a repetition rate of 5-10 Hz.

-

-

Post-Deposition Annealing: Annealing in an oxygen atmosphere at temperatures similar to the deposition temperature can improve crystallinity and reduce defects.[2]

1.1.2. Chemical Bath Deposition (CBD)

CBD is a cost-effective and straightforward method for depositing thin films over large areas.

-

Precursor Solution: An aqueous solution containing a manganese salt (e.g., manganese acetate, Mn(CH₃COO)₂) and a tungsten-containing precursor (e.g., sodium tungstate, Na₂WO₄).

-

Deposition Process:

-

Substrates are immersed in the precursor solution.

-

The bath temperature is maintained at 60-80 °C.

-

The pH of the solution is adjusted to control the deposition rate and film quality.[3]

-

-

Post-Deposition Treatment: The as-deposited films are typically amorphous and require annealing at 400-600 °C to crystallize into the MnWO₄ phase.

1.1.3. Spray Pyrolysis

This technique involves spraying a precursor solution onto a heated substrate.

-

Precursor Solution: Similar to the CBD method, a solution containing manganese and tungsten precursors is used.

-

Deposition Parameters:

-

Substrate Temperature: 300-450 °C.

-

Spray Rate: Controlled to achieve a uniform film thickness.

-

Carrier Gas: Compressed air or nitrogen.

-

-

Advantages: Simple, inexpensive, and suitable for large-area deposition.

Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols: MnWO4 as a Photocatalyst for Organic Dye Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manganese tungstate (MnWO4) has emerged as a promising photocatalyst for the degradation of organic dyes in wastewater. Its notable photocatalytic activity, chemical stability, and cost-effectiveness make it a subject of significant research interest.[1] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of MnWO4 as a photocatalyst for the degradation of organic dyes, such as Methyl Orange (MO), Methylene Blue (MB), and Rhodamine B (RhB).

Physicochemical Properties and Photocatalytic Performance

The efficiency of MnWO4 as a photocatalyst is intrinsically linked to its structural and electronic properties. Key parameters influencing its performance include crystallite size, surface area, and bandgap energy. A summary of these properties from various studies is presented below.

| Photocatalyst | Synthesis Method | Particle Size (nm) | Surface Area (m²/g) | Band Gap (eV) | Target Dye | Degradation Efficiency (%) | Irradiation Time (min) | Reference |

| MnWO4 | Hydrothermal | 30-50 | - | 2.96 (direct), 1.65-2.62 (indirect) | Methyl Red | ~98 | 180 | [2] |

| MnWO4 | Hydrothermal | - | - | - | Methyl Orange | 61 | - | [3] |

| N-doped MnWO4 | Hydrothermal | - | - | 2.67 | Methylene Blue | - | - | [1] |

| MnWO4/g-C3N4 | Hydrothermal | - | - | - | Rhodamine B | - | - | |

| Ag/MnWO4 | - | - | 107.724 | 2.85 | Rhodamine B | 91 | 120 |

Experimental Protocols

Synthesis of MnWO4 Nanoparticles via Hydrothermal Method

This protocol describes a common and effective method for synthesizing MnWO4 nanoparticles.[1]

Materials:

-

Manganese (II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) or Manganese (II) sulfate monohydrate (MnSO₄·H₂O)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Ethanol (C₂H₅OH)

-

Deionized (DI) water

-

Ammonia solution (to adjust pH)

-

Teflon-lined stainless steel autoclave

Procedure:

-

Solution A Preparation: Dissolve a specific molar amount of the manganese salt (e.g., 1.0 g of Mn(NO₃)₂) in a mixture of ethanol and DI water (e.g., 50:50 v/v). Stir for 30 minutes until fully dissolved.[1]

-

Solution B Preparation: In a separate beaker, dissolve an equimolar amount of sodium tungstate dihydrate (e.g., 1.2 g of Na₂WO₄) in a mixture of ethanol and DI water (e.g., 50:50 v/v). Stir for 30 minutes.[1]

-

Precipitation: Slowly add Solution B dropwise into Solution A while stirring continuously.

-

pH Adjustment: Adjust the pH of the resulting mixture to a desired value (e.g., pH 12) by adding ammonia solution.[1]

-

Hydrothermal Treatment: Transfer the final mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a designated duration (e.g., 12 hours).[1]

-

Product Recovery: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation.

-

Washing: Wash the collected solid product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a specific temperature (e.g., 70°C) overnight.[1]

Characterization of MnWO4 Photocatalyst

To understand the physicochemical properties of the synthesized MnWO4, the following characterization techniques are recommended:

-

X-ray Diffraction (XRD): To determine the crystal phase, structure, and crystallite size. The formation of a monoclinic wolframite structure is expected for MnWO4.[2][4]

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and particle shape of the synthesized material.

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing detailed information on their size, shape, and lattice structure.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, which is a crucial factor in photocatalytic activity.

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the bandgap energy of the photocatalyst, which dictates its light absorption properties.

Evaluation of Photocatalytic Activity

This protocol outlines the procedure for assessing the photocatalytic performance of MnWO4 in degrading an organic dye.

Materials:

-

Synthesized MnWO4 photocatalyst

-

Organic dye (e.g., Rhodamine B, Methylene Blue, Methyl Orange)

-

Deionized (DI) water

-

Photoreactor equipped with a light source (e.g., Xenon lamp, UV lamp)

-

Magnetic stirrer

-

UV-Vis spectrophotometer

-

Centrifuge

Procedure:

-

Dye Solution Preparation: Prepare a stock solution of the target organic dye in DI water at a specific concentration (e.g., 10 mg/L).[5]

-

Catalyst Dispersion: Add a specific amount of the MnWO4 photocatalyst (e.g., 50 mg) to a defined volume of the dye solution (e.g., 100 mL).[5]

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish an adsorption-desorption equilibrium between the dye molecules and the catalyst surface.[5]

-

Photocatalytic Reaction: Place the reactor under the light source and begin irradiation.[5] Maintain constant stirring throughout the experiment.

-

Monitoring Degradation: At regular time intervals, withdraw a small aliquot of the suspension.

-

Sample Preparation: Centrifuge the withdrawn sample to separate the photocatalyst particles.

-

Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer. The λmax for Rhodamine B is typically around 554 nm.[5]

-

Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

Reactive Oxygen Species (ROS) Trapping Experiment

This experiment helps to identify the primary reactive species responsible for the degradation of the organic dye.

Materials:

-

Scavengers for different ROS:

-

Other materials are the same as in the photocatalytic activity evaluation protocol.

Procedure:

-

Follow the same procedure as the photocatalytic activity evaluation (Protocol 3).

-

Before initiating the irradiation, add a specific amount of one of the scavengers to the dye-catalyst suspension.

-

Perform separate experiments for each scavenger.

-

Monitor the degradation of the dye over time as described in Protocol 3.

-

Compare the degradation rates in the presence of different scavengers to the rate without any scavenger. A significant decrease in the degradation rate in the presence of a specific scavenger indicates that the corresponding ROS plays a crucial role in the degradation process.

Visualizations

Caption: Photocatalytic degradation mechanism of organic dyes by MnWO4.

Caption: Experimental workflow for evaluating MnWO4 photocatalytic activity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Mechanisms for ·O2- and ·OH Production on Flowerlike BiVO4 Photocatalysis Based on Electron Spin Resonance [frontiersin.org]

Application Notes and Protocols for Electrocatalytic Oxygen Reduction Reaction on MnWO₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese tungstate (MnWO₄) is emerging as a cost-effective and efficient electrocatalyst for the oxygen reduction reaction (ORR), a critical process in renewable energy technologies such as fuel cells and metal-air batteries. Its promising catalytic activity, coupled with the natural abundance of its constituent elements, positions MnWO₄ as a viable alternative to expensive platinum-based catalysts.[1][2] The electrocatalytic performance of MnWO₄ is intricately linked to its morphology, which can be controlled through various synthesis parameters.[1] This document provides detailed application notes and experimental protocols for the synthesis of MnWO₄ and the evaluation of its ORR activity.

Data Presentation

The following table summarizes the key performance metrics for the electrocatalytic ORR on MnWO₄ with a notable "bird-feather" (BF) morphology in an alkaline medium.

| Electrocatalyst | Onset Potential (V vs. RHE) | Half-Wave Potential (V vs. RHE) | Electron Transfer Number (n) | Kinetic Current Density (Jk) | Predominant Pathway |

| MnWO₄ (Bird-Feather Morphology) | 0.99[1][2] | Not Reported | Not Reported | Not Reported | (2+2) e⁻[1][2] |

Note: The (2+2) e⁻ pathway suggests a two-step process where oxygen is first reduced to peroxide, which is then further reduced to water.

Experimental Protocols

I. Synthesis of MnWO₄ Electrocatalyst (Hydrothermal Method)